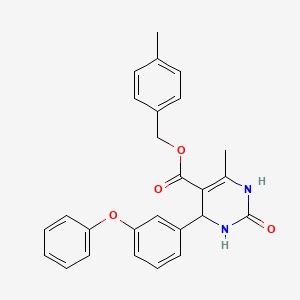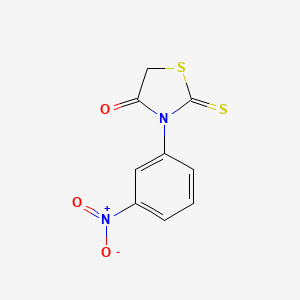![molecular formula C21H15ClN4O2 B11682602 3-(4-Chlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682602.png)
3-(4-Chlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-氯苯基)-N'-[(E)-(2-羟基-1-萘基)亚甲基]-1H-吡唑-5-碳酰肼是一种复杂的结构独特的有机化合物,它结合了吡唑环、氯苯基和萘基。
准备方法
合成路线和反应条件
3-(4-氯苯基)-N'-[(E)-(2-羟基-1-萘基)亚甲基]-1H-吡唑-5-碳酰肼的合成通常涉及多步过程:
吡唑环的形成: 第一步涉及肼与β-二酮反应形成吡唑环。
氯苯基的引入: 氯苯基是通过取代反应引入的,其中合适的氯苯基卤化物与吡唑中间体反应。
与2-羟基-1-萘醛缩合: 最后一步涉及在酸性或碱性条件下将吡唑衍生物与2-羟基-1-萘醛缩合以形成所需化合物。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以提高收率和纯度。这可能包括使用催化剂、受控的反应环境以及诸如重结晶和色谱法的纯化技术。
化学反应分析
反应类型
3-(4-氯苯基)-N'-[(E)-(2-羟基-1-萘基)亚甲基]-1H-吡唑-5-碳酰肼可以发生各种化学反应,包括:
氧化: 萘基上的羟基可以被氧化形成醌衍生物。
还原: 亚胺键可以被还原形成相应的胺。
取代: 氯苯基可以参与亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等还原剂。
取代: 胺或硫醇等亲核试剂可以在碱性条件下使用。
主要产品
氧化: 醌衍生物。
还原: 相应的胺衍生物。
取代: 根据所用亲核试剂的不同,各种取代衍生物。
科学研究应用
3-(4-氯苯基)-N'-[(E)-(2-羟基-1-萘基)亚甲基]-1H-吡唑-5-碳酰肼在科学研究中有多种应用:
药物化学: 它因其作为抗炎和抗癌剂的潜力而被研究。
材料科学: 该化合物独特的结构使其成为有机电子学中使用的候选材料,并可作为先进材料的构建单元。
生物学研究: 由于其与生物大分子相互作用的能力,它被用于与酶抑制和受体结合相关的研究。
作用机制
3-(4-氯苯基)-N'-[(E)-(2-羟基-1-萘基)亚甲基]-1H-吡唑-5-碳酰肼的作用机制与其与特定分子靶标的相互作用有关:
分子靶标: 该化合物可以与酶和受体结合,改变其活性。
涉及的途径: 它可能通过与关键蛋白质和酶结合来抑制参与炎症和癌症进展的特定信号通路。
相似化合物的比较
类似化合物
- 3-(4-氯苯基)-N'-[(E)-(2-羟基苯基)亚甲基]-1H-吡唑-5-碳酰肼
- 3-(4-氯苯基)-N'-[(E)-(2-羟基-3-萘基)亚甲基]-1H-吡唑-5-碳酰肼
独特性
3-(4-氯苯基)-N'-[(E)-(2-羟基-1-萘基)亚甲基]-1H-吡唑-5-碳酰肼的独特之处在于萘基上羟基的特定位置,这与类似化合物相比,可以显着影响其化学反应性和生物活性。
属性
分子式 |
C21H15ClN4O2 |
|---|---|
分子量 |
390.8 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H15ClN4O2/c22-15-8-5-14(6-9-15)18-11-19(25-24-18)21(28)26-23-12-17-16-4-2-1-3-13(16)7-10-20(17)27/h1-12,27H,(H,24,25)(H,26,28)/b23-12+ |
InChI 键 |
QTHCVJHIGYANMJ-FSJBWODESA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl)O |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B11682531.png)
![ethyl 4-{5-[(E)-{4-oxo-2-thioxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B11682535.png)
![(5E)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11682550.png)
![methyl (2Z)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682560.png)
![methyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682564.png)
![ethyl 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate](/img/structure/B11682566.png)



![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682581.png)
![5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682592.png)
![7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11682609.png)
![4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11682614.png)
![(5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682620.png)
